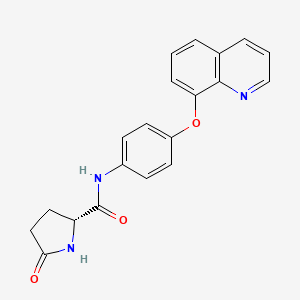![molecular formula C11H12F3NO3S B7573287 (3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7573287.png)
(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol, also known as TFMP, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol is not fully understood, but it has been suggested that it may act as an enzyme inhibitor or modulator. (3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition may lead to an increase in the levels of these neurotransmitters, which may have therapeutic effects.
Biochemical and Physiological Effects:
(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol has been shown to have various biochemical and physiological effects, such as inhibition of enzyme activity, modulation of neurotransmitter levels, and alteration of ion channel activity. (3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol has several advantages for use in lab experiments, including its high yield and purity, ease of synthesis, and potential for use in various fields. However, (3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol also has limitations, such as its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for the study of (3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol, including the development of new synthetic methods, investigation of its potential as a drug candidate for various diseases, and exploration of its potential applications in material science and organic synthesis. Further research is also needed to better understand the mechanism of action of (3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol and its potential effects on human health.
In conclusion, (3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol and its role in various fields of research.
合成法
(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol can be synthesized through a multistep process involving the reaction of 2-(trifluoromethylsulfonyl)phenylacetonitrile with various reagents, such as lithium aluminum hydride and hydrobromic acid. The final step involves the reduction of the resulting intermediate with sodium borohydride to yield (3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol in high yield and purity.
科学的研究の応用
(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In material science, (3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, (3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol has been employed as a reagent for the preparation of various compounds.
特性
IUPAC Name |
(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3S/c12-11(13,14)19(17,18)10-4-2-1-3-9(10)15-6-5-8(16)7-15/h1-4,8,16H,5-7H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTLWCFMHVEBGG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC=C2S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=CC=CC=C2S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[[[3-(2-Amino-2-oxoethoxy)phenyl]methyl-(3-chloro-2-pyrazol-1-ylpropyl)amino]methyl]phenoxy]acetamide](/img/structure/B7573209.png)
![4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7573223.png)
![N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7573229.png)
![5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7573235.png)
![1-benzyl-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)pyridin-2-one](/img/structure/B7573243.png)
![1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573253.png)

![5-chloro-N,N-dimethyl-6-[(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]pyridine-3-carboxamide](/img/structure/B7573268.png)
![3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7573275.png)

![N-naphthalen-1-yl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7573302.png)
![[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7573304.png)
![N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropan-1-amine](/img/structure/B7573312.png)
![2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone](/img/structure/B7573317.png)